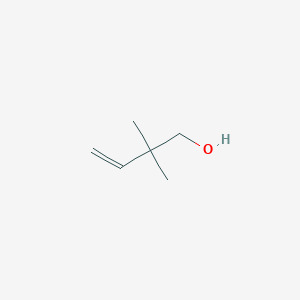

2,2-二甲基丁-3-烯-1-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the use of resolving agents and chiral sources as seen in the preparation of enantiomers of 2,5-dimethylbicyclo[3.2.0]heptan-endo-2-ol, a key intermediate in the synthesis of grandisol . Additionally, the synthesis of 1,2-dimethyl[2.10]metacyclophan-1-enes demonstrates the use of Grignard coupling, Friedel-Crafts acylation, and McMurry coupling reactions . These methods could potentially be adapted for the synthesis of 2,2-Dimethylbut-3-en-1-ol.

Molecular Structure Analysis

Conformational studies and structural analysis, such as those performed on 1,2-dimethyl[2.10]metacyclophan-1-enes, provide insights into the molecular structure of compounds. X-ray diffraction and NMR spectroscopy are key techniques used to determine the conformation and intramolecular interactions of molecules .

Chemical Reactions Analysis

The isomerization and decomposition reactions of similar compounds, such as 2,3-dimethylbut-1-ene and 2-methyl-3-butyn-2-ol, have been studied to understand the activities of catalysts and the basic properties of the compounds . The decomposition of 2,3-dimethylbutane in the presence of oxygen also provides information on the elementary reactions involved in the formation of various products .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds can be inferred from their behavior in different reactions. For example, the gas-phase decomposition of 2,3-dimethylbutan-2-ol catalyzed by hydrogen bromide provides data on reaction rates and equilibrium proportions of olefins, which are related to the physical and chemical properties of the reactants . The synthesis and characterization of 5,5-dimethyl-1-(o-aminophenyl)-1,3-hexadiyne, with its structure confirmed by NMR and MS spectrum, also contribute to the understanding of the properties of dimethylated compounds .

科学研究应用

原位傅里叶变换红外光谱反应数据的光谱重建

化学品2,2-二甲基丁-3-烯-1-醇被用于光谱研究,例如原位傅里叶变换红外(FTIR)光谱反应数据的光谱重建。应用于这些研究的带目标熵最小化(BTEM)技术有助于恢复催化过程中存在的纯组分光谱。该方法已被证明在识别反应中的微量物种方面非常有效,为催化研究提供了详细的原位光谱识别系统(Li, Widjaja, & Garland, 2003)。

动力学和热分解

理解热分解的动力学

对类似化合物,如2,3-环氧-2,3-二甲基丁烷的热分解动力学进行了研究。这些研究涉及使用密度泛函理论的计算方法,并包括在不同条件下的动力学速率常数和分支比。结果有助于理解热分解途径以及不同温度和压力下化合物的稳定性(Shiroudi & Zahedi, 2016)。

固态分子动力学

塑性晶体相中的动力学

对异构醇,包括2,2-二甲基丁醇,在其固态多型性中的动力学进行了研究。快速场旋转1H核磁共振弛豫度法等技术提供了关于内部运动、整体分子重新取向和这些化合物中分子自扩散的定量信息。这些研究揭示了这些物质在其液态和塑性晶体相中的相行为和动态特性(Carignani et al., 2018)。

有机催化中的应用

新手性有机催化剂衍生物的核磁共振指定

研究包括合成和核磁共振表征新手性有机催化剂,用于不对称迈克尔加成反应。这些研究对于理解催化机制以及类似化学品的指定至关重要,这对于新催化过程的开发至关重要(Yan-fang, 2008)。

安全和危害

The safety data sheet for “2,2-Dimethylbut-3-en-1-ol” indicates that it is a flammable liquid and vapour. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are recommended .

作用机制

Mode of Action

It’s known that the compound can be involved in diverse applications, including the synthesis of pharmaceuticals, flavorings, and agrochemicals. The exact interaction with its targets and the resulting changes are subject to further scientific investigation .

Biochemical Pathways

It’s plausible that the compound might influence several pathways due to its potential use in pharmaceutical synthesis. More detailed studies are required to elucidate the exact biochemical pathways and their downstream effects .

Pharmacokinetics

Information about the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,2-Dimethylbut-3-en-1-ol is currently limited. These properties play a crucial role in determining the bioavailability of the compound. Further pharmacokinetic studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body .

Result of Action

Given its potential use in pharmaceutical synthesis, it’s likely that the compound could have diverse effects at the molecular and cellular levels. More research is needed to describe these effects in detail .

属性

IUPAC Name |

2,2-dimethylbut-3-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-4-6(2,3)5-7/h4,7H,1,5H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVDVZPJMSRRNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethylbut-3-en-1-ol | |

CAS RN |

918-83-2 |

Source

|

| Record name | 2,2-dimethylbut-3-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide](/img/no-structure.png)

![6-(2,5-Dimethylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2520269.png)

![6-Cyclopropyl-2-[[1-(4-fluorobenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2520271.png)

![3-butyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2520277.png)

![2-[4-(Difluoromethoxy)phenyl]sulfonyl-7-(4-methoxyphenyl)sulfonyl-2,7-diazaspiro[3.5]nonane](/img/structure/B2520281.png)

![N-(4-methylphenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide](/img/structure/B2520284.png)

![[1-(Oxane-4-carbonyl)piperidin-4-yl]methanesulfonyl fluoride](/img/structure/B2520289.png)

![Tert-butyl N-[1-(2-ethylphenyl)-2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2520291.png)